

physical and chemical properties of 3-(1H-benzimidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(1H-benzimidazol-1-yl)propanoic acid

Cat. No.: B077591

[Get Quote](#)

An In-depth Technical Guide to 3-(1H-benzimidazol-1-yl)propanoic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-(1H-benzimidazol-1-yl)propanoic acid**, tailored for researchers, scientists, and professionals in drug development. The document summarizes available quantitative data, outlines experimental protocols, and visualizes a key synthetic pathway.

Core Chemical and Physical Properties

3-(1H-benzimidazol-1-yl)propanoic acid is a derivative of benzimidazole, a heterocyclic aromatic organic compound. It is important to distinguish this compound from its isomer, 3-(1H-benzimidazol-2-yl)propanoic acid, also known as Procodazol, for which more extensive data is publicly available. This guide focuses on the 1-substituted isomer.

Quantitative data for **3-(1H-benzimidazol-1-yl)propanoic acid** and its hydrochloride salt are presented below, with data for the 2-yl isomer provided for comparison.

Table 1: Physical and Chemical Properties of **3-(1H-benzimidazol-1-yl)propanoic Acid** and Related Compounds

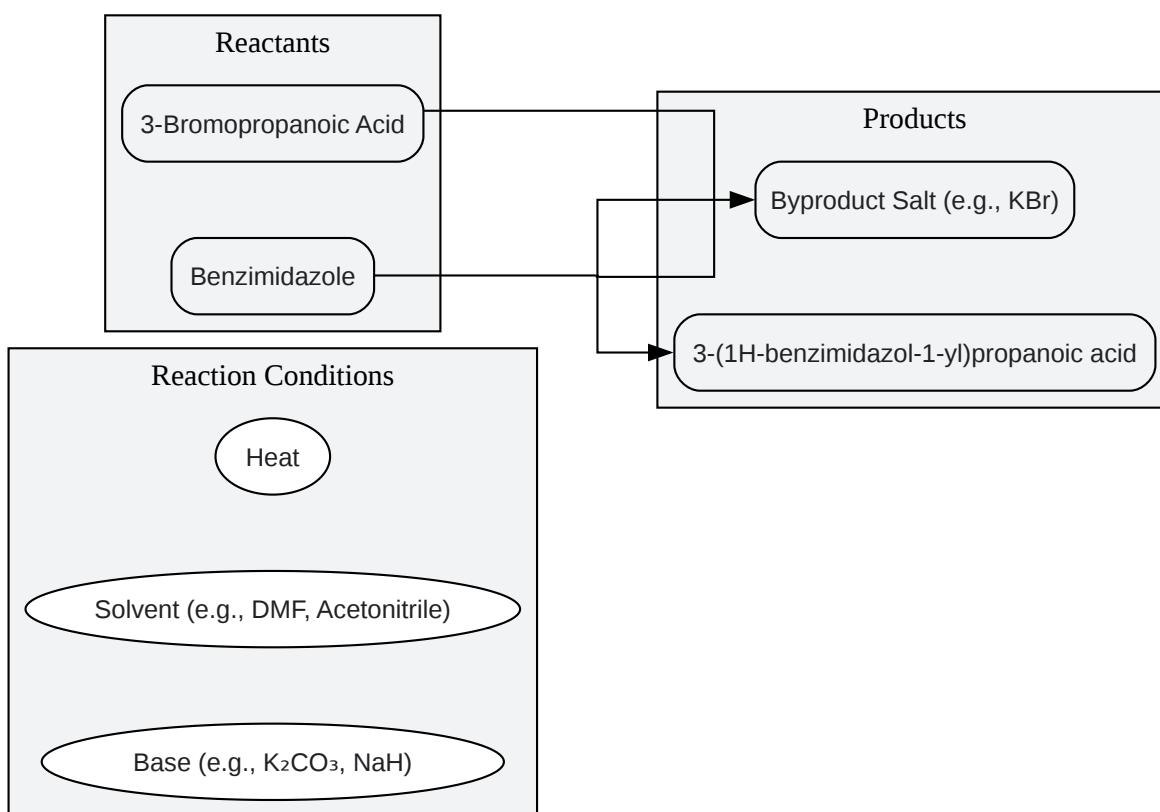
Property	3-(1H-benzimidazol-1-yl)propanoic acid	3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride	3-(1H-benzimidazol-2-yl)propanoic acid
CAS Number	Not explicitly found	30163-88-3[1][2]	23249-97-0[3]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂	C ₁₀ H ₁₁ ClN ₂ O ₂ [1][2]	C ₁₀ H ₁₀ N ₂ O ₂ [3]
Molecular Weight	190.20 g/mol	226.66 g/mol [2]	190.2 g/mol [3]
Appearance	Not specified	Solid[4]	Not specified
Melting Point	Not specified	Not specified	229-231 °C (decomposes)[3]
Boiling Point	Not specified	Not specified	497.9±28.0 °C (Predicted)[3]
Density	Not specified	Not specified	1.367±0.06 g/cm ³ (Predicted)[3]
pKa	Not specified	Not specified	3.98±0.10 (Predicted) [3]
SMILES String	O=C(O)CCN1C=NC2=C1C=CC=C2	Cl.O=C(O)CCN1C=N C2=CC=CC=C21[1]	O=C(O)CCC1=NC2=CC=CC=C2N1
InChI Key	Not specified	DAVWSJSWUOVUFG -UHFFFAOYSA-N[1] [4]	Not specified

Note: A major supplier of the hydrochloride salt explicitly states that they do not collect analytical data for this product, which may account for the limited availability of experimental data.[4]

Spectral Data

Detailed experimental spectra for **3-(1H-benzimidazol-1-yl)propanoic acid** are not readily available in the searched literature. However, based on the known spectral characteristics of benzimidazole derivatives and propanoic acid moieties, the following can be anticipated.

Table 2: Predicted Spectral Data for **3-(1H-benzimidazol-1-yl)propanoic Acid**


Spectrum Type	Predicted Characteristics
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons of the benzimidazole ring (approx. 7.2-8.0 ppm).- A singlet for the C2-H of the imidazole ring (approx. 8.0-8.5 ppm).- Two triplets for the -CH₂-CH₂- protons of the propanoic acid chain.- A broad singlet for the carboxylic acid proton (-COOH).
¹³ C NMR	<ul style="list-style-type: none">- Aromatic carbons of the benzimidazole ring (approx. 110-145 ppm).- A signal for the C2 carbon of the imidazole ring.- Signals for the two methylene carbons of the propanoic acid chain.- A signal for the carbonyl carbon of the carboxylic acid (approx. 170-180 ppm).
FTIR (cm ⁻¹)	<ul style="list-style-type: none">- Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (approx. 1700-1725 cm⁻¹).- C=N and C=C stretching from the benzimidazole ring (approx. 1450-1650 cm⁻¹).- Aromatic C-H stretching (approx. 3000-3100 cm⁻¹).- Aliphatic C-H stretching (approx. 2850-2960 cm⁻¹).
Mass Spec.	<ul style="list-style-type: none">- A molecular ion peak [M]⁺ corresponding to the molecular weight (190.20).- Fragmentation patterns showing the loss of the carboxyl group and cleavage of the propanoic acid chain.

Experimental Protocols

While a specific, detailed synthesis protocol for **3-(1H-benzimidazol-1-yl)propanoic acid** was not found, a general and widely used method for the N-alkylation of benzimidazoles can be adapted. This typically involves the reaction of benzimidazole with a halo-substituted carboxylic acid or a Michael addition to an α,β -unsaturated carboxylic acid.

Proposed Synthesis of 3-(1H-benzimidazol-1-yl)propanoic Acid

Reaction Scheme:

[Click to download full resolution via product page](#)

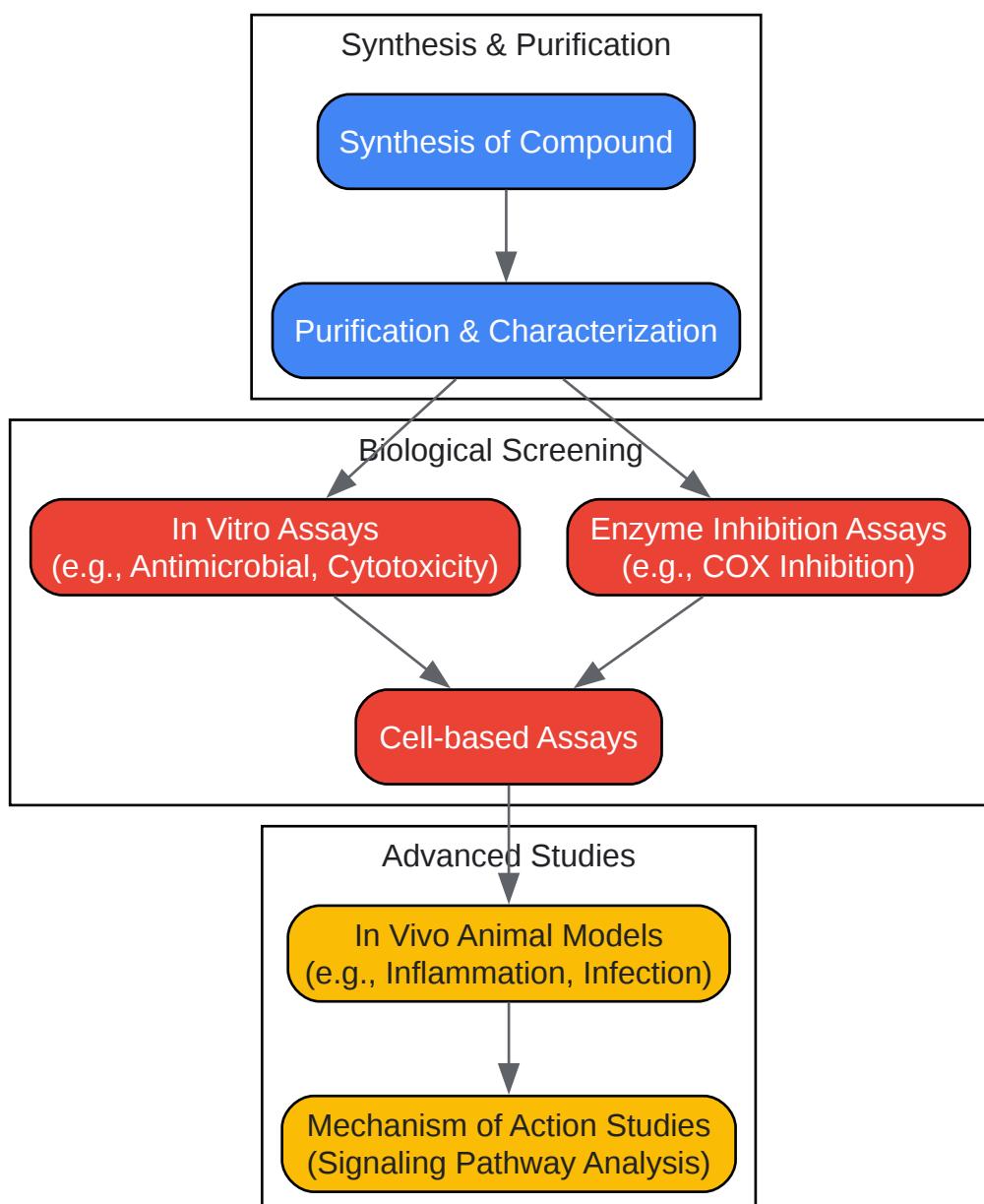
Caption: Proposed synthesis of 3-(1H-benzimidazol-1-yl)propanoic acid.

Methodology:

- Reaction Setup: In a round-bottom flask, dissolve benzimidazole in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

- **Addition of Base:** Add a slight excess of a base, such as anhydrous potassium carbonate (K_2CO_3) or sodium hydride (NaH), to the solution to deprotonate the benzimidazole nitrogen.
- **Addition of Alkylating Agent:** Slowly add an equimolar amount of 3-bromopropanoic acid to the reaction mixture.
- **Reaction Conditions:** Heat the mixture with stirring. The reaction temperature and time will need to be optimized (e.g., 60-80 °C for several hours).
- **Work-up and Purification:**
 - After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
 - Filter the mixture to remove the inorganic salt byproduct.
 - Remove the solvent under reduced pressure.
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Biological Activity and Signaling Pathways


Specific studies detailing the biological activity and signaling pathways of **3-(1H-benzimidazol-1-yl)propanoic acid** are limited. However, the benzimidazole scaffold is a well-established pharmacophore with a broad range of biological activities.^{[5][6][7]}

- **Antimicrobial Activity:** Benzimidazole derivatives are known to exhibit significant antibacterial and antifungal properties.^{[6][8][9]} Some studies on derivatives of **3-(1H-benzimidazol-1-yl)propanoic acid** have demonstrated antimicrobial activity.^[8] The mechanism of action for some antimicrobial benzimidazoles involves the inhibition of microbial growth by interfering with essential cellular processes.
- **Anti-inflammatory Activity:** Many benzimidazole-containing compounds have shown potent anti-inflammatory effects.^{[5][10]} Aryl propionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs).^[11] The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

- Other Activities: The benzimidazole nucleus is present in drugs with a wide array of therapeutic uses, including antiviral, anticancer, and antihypertensive agents.[5][7]

No specific signaling pathways involving **3-(1H-benzimidazol-1-yl)propanoic acid** have been elucidated in the reviewed literature. Research in this area would be necessary to determine its precise mechanism of action and potential therapeutic targets.

Below is a generalized workflow for screening the biological activity of a novel benzimidazole derivative.

[Click to download full resolution via product page](#)

Caption: General workflow for evaluating the biological activity of a synthesized compound.

Conclusion

3-(1H-benzimidazol-1-yl)propanoic acid is a compound of interest due to its structural relation to the versatile benzimidazole pharmacophore. While specific experimental data for the free acid are scarce in publicly available literature, this guide provides a consolidated overview based on the properties of its hydrochloride salt, its isomer 3-(1H-benzimidazol-2-yl)propanoic acid, and general knowledge of benzimidazole chemistry. The outlined synthetic protocol and predicted spectral data offer a solid foundation for researchers. Further investigation is warranted to fully characterize this compound and explore its potential biological activities and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 11. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- To cite this document: BenchChem. [physical and chemical properties of 3-(1H-benzimidazol-1-yl)propanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077591#physical-and-chemical-properties-of-3-1h-benzimidazol-1-yl-propanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com